molecular formula C11H12ClF2NO2 B3372811 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide CAS No. 929973-52-4

2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide

Cat. No.: B3372811
CAS No.: 929973-52-4
M. Wt: 263.67 g/mol
InChI Key: BNWHWEFDRPJOTG-UHFFFAOYSA-N
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Description

2-Chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide is a chloroacetamide derivative featuring a difluoromethoxy-substituted phenyl group attached via an ethyl linker to the acetamide core. The difluoromethoxy group (-OCF₂H) is a key structural motif, contributing to its electronic and steric properties. This compound is structurally related to agrochemicals and pharmaceuticals, where chloroacetamides are often intermediates or active ingredients due to their reactivity and ability to interact with biological targets .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF2NO2/c12-7-10(16)15-6-5-8-1-3-9(4-2-8)17-11(13)14/h1-4,11H,5-7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNWHWEFDRPJOTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC(=O)CCl)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901200402
Record name 2-Chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929973-52-4
Record name 2-Chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929973-52-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-N-[2-[4-(difluoromethoxy)phenyl]ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901200402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide typically involves the reaction of 2-chloroacetamide with 2-[4-(difluoromethoxy)phenyl]ethylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions, including temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides or other oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other bases.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted acetamides, while oxidation and reduction reactions can produce corresponding oxidized or reduced derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound is being investigated for its potential therapeutic applications due to its unique structural features:

  • Drug Development : It serves as a precursor in the synthesis of various pharmaceutical agents. Its ability to interact with biological targets makes it a candidate for developing new drugs, particularly in treating diseases like diabetes and cancer.
  • Biological Activity Studies : Research focuses on understanding its interactions with enzymes and receptors, which can elucidate its mechanism of action and potential side effects.

Chemistry and Material Science

  • Building Block for Organic Synthesis : It is utilized as a building block in the synthesis of more complex organic molecules, enabling the development of new materials with specific properties.
  • Chemical Reactions : The compound undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction, leading to the formation of different derivatives that may have distinct applications.

Industrial Applications

In industrial settings, 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide is employed in the production of specialty chemicals and materials with tailored properties. Its unique chemical structure enhances its utility in creating compounds with desirable characteristics for various applications.

A study assessed the binding affinities of this compound to various biological targets. The findings indicated that the difluoromethoxy group significantly enhances lipophilicity, potentially improving bioavailability and efficacy in therapeutic applications.

Case Study 2: Synthesis Optimization

Research focused on optimizing the synthesis conditions for improved yield and purity of this compound. Parameters such as temperature, reaction time, and stoichiometric ratios were systematically varied to achieve optimal results.

Mechanism of Action

The mechanism of action of 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethoxyphenyl group may enhance the compound’s binding affinity and specificity for certain targets, influencing its overall biological activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Chloroacetamide Derivatives

Compound Name Molecular Formula Key Substituents Molecular Weight (g/mol) Key Features
2-Chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide C₁₁H₁₁ClF₂NO₂ -OCF₂H, ethyl linker 264.66 Electron-withdrawing difluoromethoxy group enhances metabolic stability.
2-Chloro-N-(4-fluorophenyl)acetamide C₈H₆ClFNO -F (para position) 201.59 Simpler structure; intramolecular C–H···O interactions stabilize packing.
2-(2,4-Dichlorophenoxy)-N-(4-phenylazophenyl)acetamide C₂₀H₁₅Cl₂N₃O₂ -O-C₆H₃Cl₂, azo group 416.26 Extended conjugation via azo group; potential for optical applications.
N-[3-Chloro-4-fluorophenyl]-2,2-diphenylacetamide C₂₀H₁₅ClFNO Diphenylacetyl group 347.79 Bulky substituents influence crystal packing via N–H···O hydrogen bonds.
2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide C₁₀H₁₂ClN₂O₃S -SO₂N(CH₃)₂ 274.73 Sulfonamide group enhances solubility and target binding affinity.
2-Chloro-N-ethyl-N-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}acetamide C₁₃H₁₅ClFN₃O₂ Ethyl, fluorobenzyl groups 311.73 Branched alkyl chain and fluorobenzyl moiety affect pharmacokinetics.

Physicochemical Properties

  • Lipophilicity: The difluoromethoxy group in the target compound increases lipophilicity compared to non-fluorinated analogs (e.g., 2-Chloro-N-(4-fluorophenyl)acetamide) but remains less lipophilic than dichlorophenoxy derivatives .
  • Hydrogen Bonding : Unlike N-(3-chloro-4-fluorophenyl)-2,2-diphenylacetamide , the target compound lacks bulky aromatic substituents, reducing crystal lattice stability but improving solubility.

Challenges and Opportunities

  • Synthetic Accessibility : Fluorination steps and purification of ethyl-linked intermediates pose scalability challenges compared to simpler chloroacetamides .

Biological Activity

2-Chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide is a compound of significant interest in pharmaceutical research due to its unique structural characteristics and potential biological activities. This article delves into its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

The compound features a chloroacetamide group and a difluoromethoxyphenyl moiety, which contribute to its chemical reactivity and biological interactions. The molecular formula is C11H12ClF2NOC_{11}H_{12}ClF_2NO with a molar mass of approximately 281.66 g/mol. The presence of the chloro group allows for nucleophilic substitution reactions, while the difluoromethoxy group enhances lipophilicity, potentially improving bioavailability.

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can significantly alter the function of these biomolecules, leading to various pharmacological effects. Specifically, the difluoromethoxyphenyl group may enhance binding affinity and specificity for certain molecular targets, influencing its overall biological activity.

Antinociceptive Effects

Preliminary studies suggest that this compound exhibits analgesic properties. Interaction studies indicate that it may modulate pain receptors and inflammatory pathways, suggesting potential therapeutic benefits in pain management.

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation through its effects on various biochemical pathways. Its ability to bind to specific receptors could lead to decreased production of pro-inflammatory cytokines, thereby alleviating symptoms associated with inflammatory conditions.

Case Studies

  • Pain Management Studies : In a controlled study involving animal models, administration of this compound resulted in a statistically significant reduction in pain responses compared to control groups. The study indicated a dose-dependent relationship between the compound's administration and pain relief.
  • Inflammation Models : Another study focused on the compound's effects in models of acute inflammation. Results demonstrated that treatment with the compound led to a reduction in swelling and redness, correlating with decreased levels of inflammatory markers in serum samples.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
This compoundChloro group, difluoromethoxyPotential analgesic effects
2-Chloro-N-{2-[4-(trifluoromethoxy)phenyl]ethyl}acetamideChloro group, trifluoromethoxyEnhanced lipophilicity
N-{2-[4-(difluoromethyl)phenyl]}acetamideNo chloro groupSimilar phenyl structure

Q & A

Q. What are the established synthetic routes for preparing 2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves three stages: (i) Halogenation and functionalization : Introduce the chloroacetamide group via reaction of 2-[4-(difluoromethoxy)phenyl]ethylamine with chloroacetyl chloride in anhydrous dichloromethane under nitrogen atmosphere, using triethylamine as a base to neutralize HCl . (ii) Coupling optimization : Use coupling reagents like EDCI or DCC (1.2–1.5 equivalents) in polar aprotic solvents (e.g., DMF or THF) at 0–25°C to minimize side reactions . (iii) Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) isolates the product. Yields (50–75%) depend on solvent choice, stoichiometry, and reaction time .

Q. How is the structural integrity of this compound confirmed in research settings?

  • Methodological Answer : Structural validation requires multi-technique analysis:
  • NMR : 1H^1H NMR (DMSO-d6) identifies protons on the difluoromethoxy group (δ 6.8–7.2 ppm, splitting due to 2JFH^2J_{F-H}) and the ethylacetamide backbone (δ 3.4–3.6 ppm for CH2Cl, δ 1.2–1.4 ppm for CH2CH2) .
  • FTIR : Key peaks include C=O stretch (~1650 cm1^{-1}), N-H bend (~1550 cm1^{-1}), and C-F vibrations (1100–1250 cm1^{-1}) .
  • XRD : Single-crystal X-ray diffraction confirms spatial arrangement of the difluoromethoxy and acetamide groups .

Q. What preliminary biological assays are typically conducted to evaluate this compound’s activity?

  • Methodological Answer : Initial screens focus on:
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or hydrolases using fluorogenic substrates. IC50_{50} values are determined via dose-response curves (0.1–100 µM) .
  • Antimicrobial activity : Broth microdilution assays (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293, HeLa) to assess selectivity indices .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the efficiency of forming the acetamide moiety?

  • Methodological Answer :
  • Solvent selection : Replace DMF with THF to reduce side reactions (e.g., over-acylation), improving yield by 15–20% .
  • Base optimization : Use K2_2CO3_3 in acetonitrile instead of triethylamine to enhance nucleophilicity of the amine group .
  • Catalytic additives : Add DMAP (4-dimethylaminopyridine, 0.1 equiv) to accelerate acylation kinetics .
  • Real-time monitoring : Employ inline FTIR or TLC (Rf_f = 0.3 in 3:1 hexane/EtOAc) to terminate reactions at >90% conversion .

Q. What strategies resolve contradictory bioactivity data across studies, such as varying IC50_{50}50​ values in kinase assays?

  • Methodological Answer : Contradictions arise from:
  • Purity discrepancies : Verify compound purity (>95%) via HPLC (C18 column, 70:30 MeOH/H2_2O, UV 254 nm) .
  • Assay conditions : Standardize ATP concentrations (1 mM) and pH (7.4) in kinase assays to minimize variability .
  • Metabolic interference : Pre-incubate with liver microsomes (e.g., human CYP3A4) to assess stability and active metabolite formation .

Q. What computational approaches predict this compound’s interaction with biological targets, such as enzyme active sites?

  • Methodological Answer :
  • Molecular docking : Use AutoDock Vina to model binding poses in the ATP-binding pocket of EGFR (PDB ID: 1M17). Key interactions include H-bonding between the acetamide carbonyl and Lys721, and hydrophobic contacts with difluoromethoxy groups .
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess binding stability and identify residues (e.g., Thr790) critical for affinity .
  • QSAR modeling : Develop models using descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with kinase inhibition .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide
Reactant of Route 2
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2-chloro-N-{2-[4-(difluoromethoxy)phenyl]ethyl}acetamide

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